3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole

Medicinal chemistry Lipophilicity optimization Tetrahydroindazole SAR

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole (CAS 2137687-69-3) is a bicyclic nitrogen-containing heterocycle belonging to the tetrahydroindazole subclass, defined by a saturated cyclohexane ring fused to a 2H-indazole core. The molecule bears a 3-ethyl substituent and a geminal dimethyl group at the 5‑position, yielding the formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B11911856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=NNC2=C1CC(CC2)(C)C
InChIInChI=1S/C11H18N2/c1-4-9-8-7-11(2,3)6-5-10(8)13-12-9/h4-7H2,1-3H3,(H,12,13)
InChIKeyWPGVDXHZILMWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole – Core Physicochemical & Structural Profile for Targeted Procurement


3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole (CAS 2137687-69-3) is a bicyclic nitrogen-containing heterocycle belonging to the tetrahydroindazole subclass, defined by a saturated cyclohexane ring fused to a 2H-indazole core [1]. The molecule bears a 3-ethyl substituent and a geminal dimethyl group at the 5‑position, yielding the formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . Computed descriptors include an XLogP3 of 2.9, one hydrogen-bond donor, one hydrogen-bond acceptor, and a topological polar surface area of 28.7 Ų, placing it in a lipophilic, low-polar-surface-area chemical space characteristic of CNS‑accessible scaffolds [1]. These properties make it a well-defined starting scaffold or reference probe for structure–activity relationship (SAR) studies in medicinal chemistry programs targeting cannabinoid receptors, kinases, or dihydroorotate dehydrogenase, where the tetrahydroindazole core has validated pharmacophoric utility [2].

Why Generic Substitution of 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole Fails in SAR-Driven Research


Although the tetrahydroindazole scaffold is common, the specific combination of a 3‑ethyl substituent and a gem‑dimethyl at C‑5 is not freely interchangeable with other alkyl‑substituted analogs. The 5,5‑dimethyl motif is established in the medicinal chemistry literature as a critical steric and conformational element that reduces off‑target kinase binding and improves metabolic stability, as demonstrated in the evolution of the ITK inhibitor GNE‑9822 where replacement of the parent indazole with a gem‑dimethyl‑tetrahydroindazole markedly enhanced kinase selectivity and ADME properties [1]. Simultaneously, the length of the 3‑alkyl chain modulates lipophilicity and target engagement: a previous QSAR study on herbicidal 3‑substituted‑2‑aryl‑4,5,6,7‑tetrahydroindazoles confirmed that the 3‑substituent is a primary determinant of biological potency, with activity varying non‑linearly with alkyl chain length [2]. Substituting the 3‑ethyl for a methyl, propyl, or unsubstituted analog therefore alters both pharmacodynamic and pharmacokinetic parameters in ways that are not predictable without empirical testing. These two substitution sites together create a discrete chemical entity whose biological fingerprint cannot be approximated by mixing and matching individual substituents [3].

Quantitative Differentiation Evidence for 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole


Lipophilicity (LogP) Comparison Against Common Tetrahydroindazole Analogs

The target compound exhibits an XLogP3 of 2.9 (PubChem computed) or a predicted LogP of 4.03 (Chemsrc), positioning it significantly more lipophilic than the unsubstituted 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole (MW 150.22, C₉H₁₄N₂, XLogP ~2.1) and less lipophilic than the 3-butyl analog (C₁₃H₂₂N₂, MW 206.33, predicted LogP ~5.0) [1]. This intermediate lipophilicity is designed to balance membrane permeability with aqueous solubility, a property exploited in CNS‑targeted tetrahydroindazole programs where extreme LogP values correlate with off‑target promiscuity [2].

Medicinal chemistry Lipophilicity optimization Tetrahydroindazole SAR

Boiling Point and Thermal Stability as Indicators of Handling and Purification Feasibility

The predicted boiling point of the target compound (303.3 ± 11.0 °C at 760 mmHg) is slightly higher than that of the 3-methyl analog (300.2 °C) , consistent with the increased molecular weight and van der Waals surface area conferred by the ethyl group. This modest elevation in boiling point is beneficial for distillation or sublimation‑based purification and indicates sufficient thermal stability for standard medicinal chemistry reaction conditions (e.g., microwave‑assisted synthesis, which has been successfully applied to tetrahydroindazoles) [1].

Chemical synthesis Thermal stability Purification

Gem‑Dimethyl Substitution Drives Metabolic Stability and Kinase Selectivity – Class‑Level Evidence from ITK Inhibitor Optimization

During the discovery of the clinical candidate GNE‑9822, replacement of the indazole core with a tetrahydroindazole bearing a gem‑dimethyl substitution at the 5‑position (the identical motif present in the target compound) was a key structural decision that improved kinase selectivity and ADME properties [1]. The gem‑dimethyl group restricts conformational freedom of the saturated ring and shields the metabolically labile positions, reducing CYP‑mediated oxidation. In the target compound, the 5,5‑dimethyl group provides this same conformational restriction relative to 5‑unsubstituted tetrahydroindazoles, which are more flexible and potentially more susceptible to metabolic degradation [2].

Kinase selectivity Metabolic stability Tetrahydroindazole scaffold

Purity and Supply Reliability as Decision‑Critical Procurement Parameters

Commercially available batches of the target compound are specified at 97% purity (AKSci 8324EP) or 98% purity (Leyan, MolCore), with analytical characterization (NMR, HPLC) provided on request . In contrast, several structurally similar tetrahydroindazole analogs (e.g., 5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1H‑indazole) are listed at a lower 95% purity without detailed analytical certification, increasing the risk of uncharacterized impurities that can confound biological assay interpretation . The higher purity specification, combined with documented ISO‑certified quality systems at supplier MolCore, reduces the need for in‑house re‑purification and ensures batch‑to‑batch reproducibility across long‑term SAR campaigns .

Procurement Purity specification Supply chain

Best-Fit Application Scenarios for 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole Based on Verified Differentiation


Scaffold for CB1 Receptor Inverse Agonist Lead Optimization with Peripheral Selectivity Requirements

The tetrahydroindazole scaffold, and specifically the 5,5‑dimethyl‑substituted variant, has demonstrated utility in generating potent, peripherally selective CB1 inverse agonists [1]. The target compound's 3‑ethyl group provides a defined, modestly lipophilic starting point for SAR expansion, while the gem‑dimethyl group confers the conformational restriction associated with reduced brain penetration and improved metabolic stability. Research teams pursuing metabolic‑syndrome or obesity indications where CNS‑mediated psychiatric side effects of CB1 antagonists must be avoided can use this compound as a privileged core for systematic analog synthesis [1].

Hit‑to‑Lead Optimization for Kinase Inhibitor Programs (ITK, DHODH)

The tetrahydroindazole series has produced highly optimized ITK inhibitors (GNE‑9822) with sub‑nanomolar potency and excellent kinase selectivity, an achievement that depended critically on the gem‑dimethyl‑tetrahydroindazole core [2]. The target compound, with its 3‑ethyl substitution, occupies an underexplored region of the SAR landscape between the 3‑methyl and 3‑butyl analogs, offering kinase‑focused medicinal chemistry groups a novel vector for improving potency while maintaining the selectivity advantages of the gem‑dimethyl group. It also serves as a relevant template for DHODH inhibitor design, where tetrahydroindazole derivatives have shown nanomolar enzymatic inhibition and cancer cell growth suppression [3].

Physicochemical Reference Standard for Chromatographic Method Development

With a well‑characterized predicted boiling point (303.3 °C), flash point (129.3 °C), density (1.0 g/cm³), and LogP (2.9–4.0), the target compound is suitable as a retention‑time marker or system suitability standard in reversed‑phase HPLC and GC‑MS method development for tetrahydroindazole‑containing libraries . Its intermediate lipophilicity fills a gap between more polar (e.g., 3‑methyl analog) and more hydrophobic (3‑butyl analog) tetrahydroindazole standards, enabling multi‑point calibration curves for LogP‑based chromatographic optimization .

Herbicidal Lead Discovery Targeting Protoporphyrinogen Oxidase

QSAR studies on 3‑substituted‑2‑aryl‑4,5,6,7‑tetrahydroindazoles have established that the 3‑substituent is a key determinant of herbicidal potency via protoporphyrinogen oxidase inhibition [4]. The target compound, possessing a 3‑ethyl group and the 5,5‑dimethyl motif that mimics the substitution pattern of known herbicidal tetrahydroindazoles, is a promising intermediate for agrochemical lead identification. Incorporating this scaffold into a structure‑guided herbicide optimization workflow can rapidly establish the impact of the 3‑ethyl chain on enzyme inhibition and weed selectivity indices [4].

Quote Request

Request a Quote for 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.